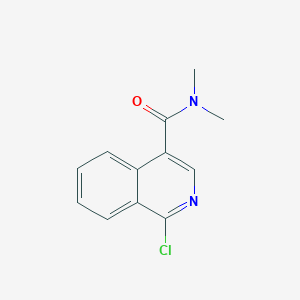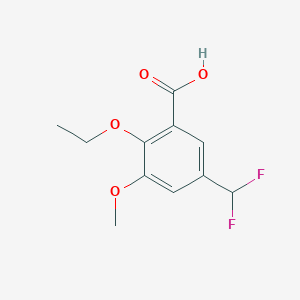![molecular formula C14H16F3NO6S B2919072 Methyl 4-methoxy-3-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzoate CAS No. 2309260-03-3](/img/structure/B2919072.png)
Methyl 4-methoxy-3-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-methoxy-3-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzoate is a complex organic compound with a unique structure that includes a trifluoroethoxy group, an azetidine ring, and a benzoate ester
Aplicaciones Científicas De Investigación
Methyl 4-methoxy-3-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-methoxy-3-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzoate typically involves multiple steps. One common method includes the reaction of 4-methoxybenzoic acid with trifluoroethanol in the presence of a suitable catalyst to form the trifluoroethoxy derivative. This intermediate is then reacted with azetidine and a sulfonylating agent to introduce the azetidine sulfonyl group. The final step involves esterification with methanol to form the methyl ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-methoxy-3-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzoate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid derivative.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: 4-methoxybenzoic acid derivatives.
Reduction: 4-methoxybenzyl alcohol derivatives.
Substitution: Various substituted benzoate esters depending on the nucleophile used.
Mecanismo De Acción
The mechanism of action of Methyl 4-methoxy-3-{[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonyl}benzoate involves its interaction with specific molecular targets. The trifluoroethoxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The azetidine ring can form covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Propiedades
IUPAC Name |
methyl 4-methoxy-3-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F3NO6S/c1-22-11-4-3-9(13(19)23-2)5-12(11)25(20,21)18-6-10(7-18)24-8-14(15,16)17/h3-5,10H,6-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBCAJTZGVVQTOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)OC)S(=O)(=O)N2CC(C2)OCC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16F3NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
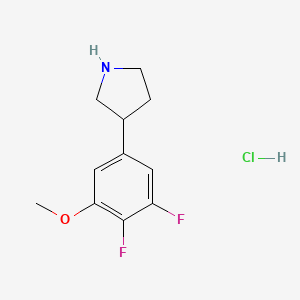
![1-(2,4-dichlorophenyl)-N-(3,5-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2918992.png)
![[(Z)-2-(benzenesulfonyl)-2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethenyl]dimethylamine](/img/structure/B2918995.png)
![4-Bromo-2-[(2,4,5-trifluoroanilino)methyl]benzenol](/img/structure/B2919000.png)
![[4-[(4-Hydrazinylphenyl)methyl]phenyl]hydrazine](/img/structure/B2919001.png)
![3-(4-chlorobenzyl)-8-(3-(dimethylamino)propyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2919002.png)
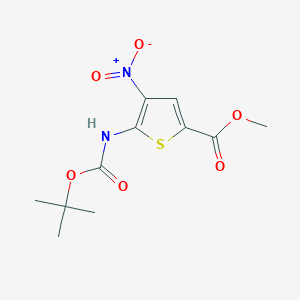
![N-(2,4-difluorophenyl)-4-methyl-2-[3-(trifluoromethyl)phenyl]-1,3-thiazole-5-carboxamide](/img/structure/B2919004.png)
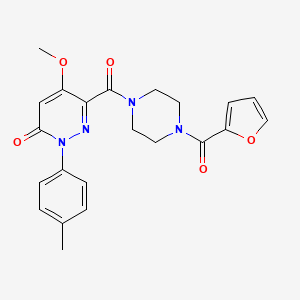
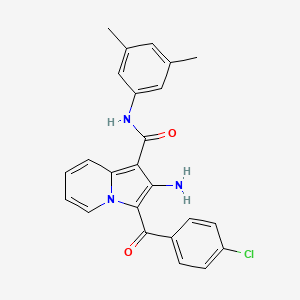
![2-Oxabicyclo[2.1.1]hexan-4-ylmethanesulfonyl chloride](/img/structure/B2919007.png)
![3-(4-ethoxyphenyl)-8-ethyl-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2919009.png)
